3,10-Dihydroxy-5,11-dielmenthadiene-4,9-dione
Overview
Description
Scientific Research Applications
3,10-Dihydroxy-5,11-dielmenthadiene-4,9-dione has a wide range of scientific research applications, including:
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,10-Dihydroxy-5,11-dielmenthadiene-4,9-dione typically involves the extraction from natural sources such as Callitris macleayana . The compound is isolated and purified using various chromatographic techniques to achieve a purity of over 98% .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The herbs are harvested, dried, and subjected to solvent extraction. The crude extract is then purified using high-performance liquid chromatography (HPLC) to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3,10-Dihydroxy-5,11-dielmenthadiene-4,9-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Mechanism of Action
The mechanism of action of 3,10-Dihydroxy-5,11-dielmenthadiene-4,9-dione involves its interaction with various molecular targets and pathways. It is known to modulate oxidative stress and inflammation by inhibiting key enzymes and signaling pathways involved in these processes . The compound’s antioxidant properties help neutralize free radicals, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- 3,10-Dihydroxydielmentha-5,11-diene-4,9-dione
- (1S,4S,4aS,5R,8aR,9R)-4,4a,5,8a-Tetrahydro-5,9-dihydroxy-5,9-dimethyl-2,8-bis(1-methylethyl)-1,4-ethanonaphthalene-6,10(4H)-dione
Uniqueness
3,10-Dihydroxy-5,11-dielmenthadiene-4,9-dione stands out due to its high purity and significant presence in natural products. Its unique structure and biological activities make it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
(1S,2S,3R,7R,8S,10R)-3,10-dihydroxy-3,10-dimethyl-6,12-di(propan-2-yl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O4/c1-9(2)11-7-13-17-15(16(11)18(22)19(13,5)23)12(10(3)4)8-14(21)20(17,6)24/h7-10,13,15-17,23-24H,1-6H3/t13-,15-,16+,17+,19+,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYHPBIGKWCFOA-GNNUITGDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2C3C(C1C(=O)C2(C)O)C(=CC(=O)C3(C)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C[C@H]2[C@@H]3[C@H]([C@@H]1C(=O)[C@]2(C)O)C(=CC(=O)[C@]3(C)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.